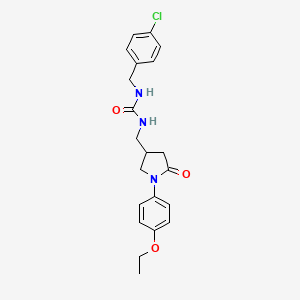![molecular formula C21H20O6 B2857777 Spiro[1,3-dioxolane-2,9'-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester CAS No. 129178-60-5](/img/structure/B2857777.png)
Spiro[1,3-dioxolane-2,9'-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[1,3-dioxolane-2,9’-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester is an organic compound with the molecular formula C21H20O6 It is known for its unique spiro structure, which consists of a 1,3-dioxolane ring fused to a fluorene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dioxolane-2,9’-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester typically involves the reaction of fluorene derivatives with 1,3-dioxolane and diethyl oxalate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires careful control of temperature and reaction time to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[1,3-dioxolane-2,9’-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and reaction times, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Spiro[1,3-dioxolane-2,9’-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of Spiro[1,3-dioxolane-2,9’-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into various binding sites, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- Spiro[1,3-dioxolane-2,9’-[9H]fluorene]-4,5-dicarboxylic acid
- Spiro[1,3-dithiane-2,9’-fluorene]
- Spiro[fluorene-9,2’-[1,3]dioxolane]-4’,5’-dicarboxylate
Uniqueness
Spiro[1,3-dioxolane-2,9’-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications, as it can offer different reactivity and interactions compared to other similar compounds .
Eigenschaften
IUPAC Name |
diethyl spiro[1,3-dioxolane-2,9'-fluorene]-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-3-24-19(22)17-18(20(23)25-4-2)27-21(26-17)15-11-7-5-9-13(15)14-10-6-8-12-16(14)21/h5-12,17-18H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMROZOSXABACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(OC2(O1)C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-methyl-3-(2-(piperidin-1-yl)ethyl)-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2857695.png)



![N-methyl-N-(2-oxo-2-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethyl)methanesulfonamide](/img/structure/B2857703.png)
![4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B2857705.png)

![4-chloro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2857707.png)
![7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2857713.png)
![2-(propylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2857714.png)
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B2857715.png)
![1-(2,4-difluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2857716.png)

